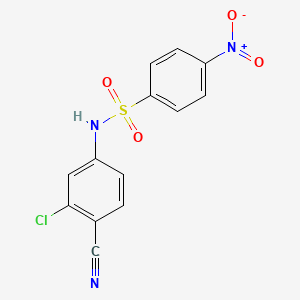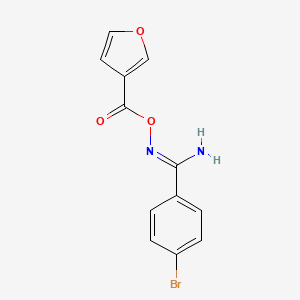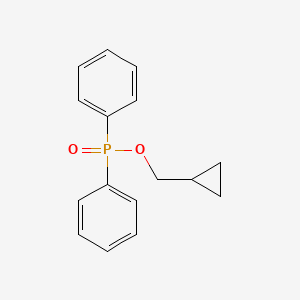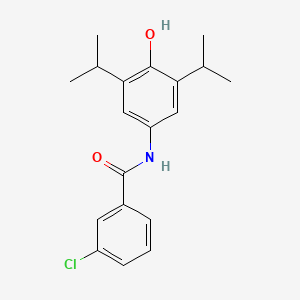
N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA transaminase is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a variety of biochemical and physiological effects.
Mécanisme D'action
N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA transaminase, N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and a reduction in seizure activity and anxiety-like behavior.
Biochemical and physiological effects:
The increased levels of GABA in the brain resulting from N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide administration lead to a variety of biochemical and physiological effects. These include increased inhibition of neuronal activity, reduced seizure activity, reduced anxiety-like behavior, and potential anti-addictive effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its high potency and selectivity for GABA transaminase inhibition. This allows for precise control over the levels of GABA in the brain and reduces the potential for off-target effects. However, one limitation is the potential for toxicity at high doses, which must be carefully monitored in experimental settings.
Orientations Futures
For research on N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide include further investigation into its potential therapeutic applications in neurological and psychiatric disorders, as well as the development of more selective and potent inhibitors of GABA transaminase. Additionally, research into the potential long-term effects of N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide administration is needed to fully understand its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step reaction sequence that involves the condensation of cyclopropylamine with 2-methylphenylglyoxal followed by the addition of methylsulfonyl chloride. The resulting product is then purified using column chromatography to obtain pure N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have shown that N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is effective in reducing seizure activity in animal models of epilepsy and can also reduce anxiety-like behavior in rodents. In addition, N~1~-cyclopropyl-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potential as a treatment for cocaine addiction by reducing cocaine-seeking behavior in rats.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(2-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-5-3-4-6-12(10)15(19(2,17)18)9-13(16)14-11-7-8-11/h3-6,11H,7-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQRIUAMQSDBRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B5842234.png)
![5-[(2-methoxyphenyl)amino]-4-(2-thienylcarbonyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5842237.png)
![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5842251.png)

![methyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5842257.png)
![7-[(2-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5842261.png)




![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime](/img/structure/B5842295.png)
